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molecular formula C8H16N2 B1285684 1-Cyclopropylpiperidin-4-amine CAS No. 62813-02-9

1-Cyclopropylpiperidin-4-amine

Cat. No. B1285684
M. Wt: 140.23 g/mol
InChI Key: XQRNOQYMHPJDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005208

Procedure details

To an ice cold solution of 2.8 g. of 1-cyclopropyl-4-piperidone in 300 ml. of absolute methanol is added 0.02 moles of a solution of hydrogen chloride-methanol, 27 g. of ammonium nitrate and 2.4 g. of sodium cyanoborohydride. The solution is stirred for 72 hours at 25° C. and then poured into dilute acetic acid. The acidic solution is washed with ether and then made basic by the addition of ammonium hydroxide. The basic solution is extracted with methylene chloride, and the organic extract dried. Concentration of the extract in vacuo gives 4-amino-1-cyclopropylpiperidine.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.02 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.Cl.CO.[N+:14]([O-])([O-])=O.[NH4+].C([BH3-])#N.[Na+]>C(O)(=O)C.CO>[NH2:14][CH:7]1[CH2:8][CH2:9][N:4]([CH:1]2[CH2:3][CH2:2]2)[CH2:5][CH2:6]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
solution
Quantity
0.02 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 72 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The acidic solution is washed with ether
ADDITION
Type
ADDITION
Details
made basic by the addition of ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The basic solution is extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
Concentration of the extract in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1CCN(CC1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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